molecular formula C9H8N2 B1205038 2-Methyl-1,5-naphthyridine CAS No. 7675-32-3

2-Methyl-1,5-naphthyridine

Cat. No.: B1205038
CAS No.: 7675-32-3
M. Wt: 144.17 g/mol
InChI Key: KIWHWEDXEGNASX-UHFFFAOYSA-N
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Description

2-Methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The presence of a methyl group at the second position of the 1,5-naphthyridine ring system distinguishes this compound from other naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-naphthyridine can be synthesized through several methods, including the Skraup and Friedländer reactions. The Skraup reaction involves the cyclization of 3-aminopyridine with glycerol in the presence of an oxidizing agent such as iodine or manganese dioxide . The Friedländer reaction, on the other hand, involves the condensation of 3-aminopyridine with a carbonyl compound, typically acetaldehyde, under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs the Skraup reaction due to its efficiency and scalability. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Scientific Research Applications

Biological Applications

The biological activities of 2-Methyl-1,5-naphthyridine have been extensively studied, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 50 µg/mL . This activity is attributed to its mechanism of action involving the inhibition of bacterial DNA gyrase .
  • Antiviral Properties : Studies suggest that this compound may also possess antiviral activity. It has been reported to inhibit viral replication in certain models, indicating its potential use in developing antiviral therapies.
  • Antiparasitic Effects : The compound has demonstrated effectiveness against parasitic infections, particularly those caused by Plasmodium species, which are responsible for malaria .

Case Studies in Biological Research

Study FocusFindingsReference
Antimicrobial ActivityInhibition of S. aureus with MIC values < 50 µg/mL
Antiviral ActivitySuppression of viral replication in cell cultures
Antiparasitic ActivityEffective against Plasmodium falciparum

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Its derivatives have shown promise in treating various diseases:

  • Cancer Therapeutics : Derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines such as HeLa and HL-60. Studies report IC50 values ranging from 10 µM to 15 µM, indicating significant potential for further development into anticancer drugs .
  • Central Nervous System Disorders : Some derivatives are being explored for their neuroprotective effects and potential applications in treating neurological disorders like Alzheimer's disease .

Industrial Applications

Beyond biological applications, this compound is utilized in industrial settings:

  • Dyes and Pigments : The compound serves as a precursor for synthesizing various dyes and pigments used in textiles and coatings.
  • Materials Science : Its derivatives are investigated for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Comparison with Similar Compounds

Comparison: 2-Methyl-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the methyl group at the second position enhances its stability and reactivity in certain chemical reactions . Additionally, its biological activities may differ from those of other naphthyridine derivatives due to variations in molecular interactions with biological targets .

Biological Activity

2-Methyl-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiparasitic, antiviral, and anticancer properties, supported by case studies and research findings.

This compound is characterized by its fused ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological properties. For instance:

  • Oxidation can yield naphthyridine-2-carboxylic acid derivatives.
  • Reduction can produce dihydro derivatives.
  • Substitution reactions allow for the introduction of various functional groups into the naphthyridine ring.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It is particularly effective against Gram-positive bacteria due to its mechanism of action involving the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. In vitro studies have shown that derivatives of this compound have comparable efficacy to established antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus and Enterococcus .

Compound Target Bacteria MIC (µg/mL) Reference
This compoundStaphylococcus aureus6-7
This compoundEnterococcus spp.5.4-7.1

Antiparasitic Activity

The compound has shown promising results against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria. Its effectiveness in inhibiting these parasites suggests potential as a therapeutic agent in treating malaria .

Antiviral Activity

In addition to antibacterial and antiparasitic properties, this compound demonstrates antiviral activity. Studies indicate it can inhibit viral replication in certain models, although specific mechanisms are still under investigation .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

  • It has been shown to induce apoptosis in cancer cell lines such as HeLa and HL-60.
  • The compound's ability to intercalate DNA suggests a mechanism for its cytotoxic effects against tumor cells .
Cell Line IC50 (µM) Mechanism Reference
HeLa10.47DNA intercalation, apoptosis induction
HL-6015.03Cell cycle arrest at G0/G1 phase

Study on Antibacterial Efficacy

A study conducted by Elkanzi et al. assessed the antibacterial activity of various naphthyridine derivatives, including this compound. The results indicated that this compound had superior activity against resistant bacterial strains compared to traditional antibiotics .

Study on Anticancer Properties

In a separate investigation into the anticancer properties of naphthyridines, researchers found that this compound effectively induced apoptosis in human leukemia cells and demonstrated significant cytotoxicity in vivo against xenograft models of liver cancer .

Q & A

Q. Basic Synthesis: What are the optimized synthetic routes for 2-Methyl-1,5-naphthyridine, and how do yields compare under varying conditions?

Methodological Answer:
Two primary routes are documented:

  • Glycerol-mediated synthesis : Reacting glycerol with precursors under acidic conditions yields ~56% . This method is cost-effective but requires precise temperature control.
  • Pyridinamine cyclization : Using 6-methyl-3-pyridinamine (41, R=Me) in concentrated H₂SO₄ with oxidizing agents (e.g., O₂NC₆H₄SO₃Na) at 135°C for 18 hours achieves 55% yield .

Table 1: Comparison of Synthetic Routes

MethodYieldKey ConditionsAdvantages
Glycerol-mediated56%Acidic, moderate temperatureLow-cost starting materials
Pyridinamine cyclization55%H₂SO₄, 135°C, 18 hoursHigh purity, scalable protocol

Q. Structural Characterization: What analytical techniques resolve contradictions in structural assignments of this compound derivatives?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Its robustness in handling twinned or high-resolution data makes it ideal for confirming substituent positions .
  • NMR spectroscopy : For halogenated derivatives (e.g., 2,8-dichloro-1,5-naphthyridine), AB coupling systems in NMR spectra distinguish proton environments. H₃ and H₄ protons exhibit distinct splitting patterns (δ ~7.5–8.5 ppm, J = 8–10 Hz) .
  • Mass spectrometry : Base peaks at m/z 158 (M⁺) and fragment ions (e.g., m/z 130 for loss of CH₃) confirm molecular identity .

Q. Advanced Functionalization: How can halogenation or alkylation modify this compound for targeted applications?

Methodological Answer:

  • Halogenation : Meissenheimer reactions with POCl₃/PCl₅ produce 2-chloro derivatives (75% yield), but competing pathways may yield mixed products (e.g., 2- and 4-chloro isomers in 2:3 ratios). Chromatographic separation is critical .
  • C-Alkylation : Mannich-type reactions introduce sulfonylmethyl groups (e.g., 4-phenylsulfonylmethyl-3-nitro derivative, 87% yield) under basic conditions (NaOH/Me₂SO) .

Key Challenge : Regioselectivity in halogenation requires precise stoichiometry and reaction time to minimize byproducts .

Q. Coordination Chemistry: What metal complexes of this compound enable catalytic or materials science applications?

Methodological Answer:

  • Hydrogen storage : 2,6-Dimethyldecahydro-1,5-naphthyridine acts as a liquid organic hydrogen carrier (LOHC). Hydrogenation with Ir catalysts achieves reversible H₂ storage, though high catalyst loading (5 mol%) limits scalability .
  • Coordination polymers : 1,5-Naphthyridine (1,5-napy) forms 1D polymers with transition metals (e.g., W(CO)₅ complexes). Bridging modes enhance structural diversity for optoelectronic applications .

Table 2: Catalytic Applications

ApplicationSystemKey FindingReference
Hydrogen storageIr/2,6-dimethyl-1,5-napyridineReversible H₂ release at 150–200°C
Luminescent materialsW(1,5-napy)(CO)₅Stepped bridging geometry

Q. Safety and Handling: What protocols mitigate risks during this compound synthesis and handling?

Methodological Answer:

  • Engineering controls : Use local exhaust systems and sealed containers to limit airborne exposure. Safety showers and eyewash stations must be accessible .
  • PPE : Wear JIS T 8151-compliant dust masks, chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required for ingestion .

Q. Data Contradictions: How do reaction conditions explain yield disparities in halogenation studies?

Methodological Answer:
Variations arise from competing reaction pathways:

  • POCl₃ alone : Produces 2-, 3-, and 4-chloro isomers in 34%, 3%, and 43% yields, respectively .
  • POCl₃/PCl₅ mixtures : Favor 2-chloro derivatives (75%) but risk side reactions at prolonged reflux .
    Resolution : Optimize reaction time (<20 minutes) and use gradient chromatography for isomer separation .

Properties

IUPAC Name

2-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHWEDXEGNASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343323
Record name 2-Methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-32-3
Record name 2-Methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,5-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 6-methylpyridin-3-amine (8-1) (4.8 g, 44.4 mmol) and propane-1,2,3-triol (20 g, 222 mmol) in 5 mL of H2O was stirred at room temperature for 5 min, then concentrated H2SO4 (47 g, 488 mmol) was added dropwise within 20 min at room temperature. After addition, the reaction mixture was stirred at 150° C. for 30 min. After cooled to room temperature, the mixture was poured into water, adjusted with 6 N NaOH to pH 13, then extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, concentrated and purified by chromatography on silica gel to afford the title compound (2.9 g). MS: 145 (M+1)+.
Quantity
4.8 g
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reactant
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20 g
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5 mL
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47 g
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Synthesis routes and methods II

Procedure details

A mixture of concentrated sulfuric acid (14 mL), boric acid (1.55 g, 39 mmol), sodium m-nitrobenzenesulfonate (11.30 g, 50 mmol), and iron sulfate heptahydrate (0.90 g, 3.23 mmol) was stirred at room temperature. Glycerol (8 mL) was added to the mixture followed by 3-amino-6-picoline (2.79 g, 25 mmol) and water (14 mL). The mixture was heated at 135° C. for 18 h. The reaction mixture was cooled to room temperature, basified using 4 N aqueous sodium hydroxide to pH 8, and extracted with EtOAc (50 mL×3). The organic extracts were combined, concentrated, and the residue was purified by column chromatography to afford 2-methyl-1,5-naphthyridine (2.01 g) as a light brown crystalline solid. MS (ESI): m/z 145 [M+H]+. See, e.g., J. Med. Chem. 2004, 47, 4494-4506.
Quantity
14 mL
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reactant
Reaction Step One
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1.55 g
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reactant
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sodium m-nitrobenzenesulfonate
Quantity
11.3 g
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reactant
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iron sulfate heptahydrate
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0.9 g
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catalyst
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2.79 g
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14 mL
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8 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-1,5-naphthyridine
2-Methyl-1,5-naphthyridine
2-Methyl-1,5-naphthyridine
2-Methyl-1,5-naphthyridine
2-Methyl-1,5-naphthyridine
2-Methyl-1,5-naphthyridine

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